An In-depth Technical Guide to 4-(2-Fluoropyridin-3-YL)piperidin-4-OL: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to 4-(2-Fluoropyridin-3-YL)piperidin-4-OL: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the piperidine moiety stands as a cornerstone of drug design, present in a vast array of approved therapeutics.[1] Its conformational flexibility and synthetic tractability have made it a "privileged scaffold," capable of presenting pharmacophoric elements in a precise three-dimensional arrangement to optimize interactions with biological targets. The subject of this guide, 4-(2-Fluoropyridin-3-YL)piperidin-4-OL, represents a strategic amalgamation of this critical heterocyclic system with a fluorinated pyridine ring, a combination that offers a unique set of properties for the development of novel therapeutics.
The incorporation of a fluorine atom into a pyridine ring can profoundly influence a molecule's physicochemical and pharmacokinetic properties. The high electronegativity of fluorine can modulate the basicity of the pyridine nitrogen, impacting its binding characteristics and metabolic stability.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL, positioning it as a valuable building block for researchers engaged in the pursuit of innovative medicines.
Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 360766-60-5 | [3] |
| Molecular Formula | C₁₀H₁₃FN₂O | [3] |
| Molecular Weight | 196.23 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, ethanol, DMSO (predicted) | Inferred from structural analogues[4] |
| pKa | Predicted to have a basic pKa due to the piperidine nitrogen | Inferred from piperidine analogues |
Synthesis and Characterization
The synthesis of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL can be approached through several strategic disconnections. A plausible and commonly employed method involves the coupling of a suitably activated 2-fluoropyridine derivative with a protected 4-piperidone, followed by deprotection.
Synthetic Workflow
A logical synthetic route involves the lithiation of a halogenated 2-fluoropyridine, such as 3-bromo-2-fluoropyridine, to generate a nucleophilic organolithium species. This intermediate can then undergo a nucleophilic addition to a protected 4-piperidone, such as N-Boc-4-piperidone. The subsequent removal of the protecting group yields the desired 4-(2-Fluoropyridin-3-YL)piperidin-4-OL.
Experimental Protocol
The following is a generalized, self-validating protocol based on established methodologies for similar transformations.[5]
Step 1: Generation of the Organolithium Reagent
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To a solution of 3-bromo-2-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.
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Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated species can be monitored by quenching a small aliquot with a deuterated source (e.g., D₂O) and analyzing by ¹H NMR.
Step 2: Nucleophilic Addition to N-Boc-4-piperidone
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To the solution of the organolithium reagent at -78 °C, add a solution of N-Boc-4-piperidone (1.2 eq) in anhydrous THF dropwise.
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Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate.
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Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection of the Piperidine Nitrogen
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Dissolve the purified protected intermediate in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, at 0 °C.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an appropriate organic solvent.
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Dry the combined organic layers, filter, and concentrate to afford the final product, 4-(2-Fluoropyridin-3-YL)piperidin-4-OL.
Characterization
The structural elucidation of 4-(2-Fluoropyridin-3-YL)piperidin-4-OL would rely on a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include aromatic protons on the fluoropyridine ring, with characteristic coupling patterns influenced by the fluorine atom. The piperidine ring protons would appear as multiplets in the aliphatic region. The hydroxyl and amine protons would likely appear as broad singlets, and their chemical shifts may be concentration-dependent.
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¹³C NMR: The spectrum would show distinct signals for the carbons of the fluoropyridine and piperidine rings. The carbon bearing the fluorine atom would exhibit a large one-bond C-F coupling constant.
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¹⁹F NMR: A single resonance would be expected for the fluorine atom on the pyridine ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺.
Applications in Medicinal Chemistry and Drug Discovery
The 4-(aryl)piperidin-4-ol scaffold is a key structural motif in numerous biologically active compounds. The presence of the 2-fluoropyridine moiety in 4-(2-Fluoropyridin-3-YL)piperidin-4-OL offers several advantages for drug design:
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can lower the pKa of the pyridine nitrogen, which can be advantageous for optimizing pharmacokinetic properties and reducing off-target effects.[6]
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. This can enhance the metabolic stability and in vivo half-life of drug candidates.
-
Hydrogen Bonding: The fluorine atom can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, potentially increasing binding affinity and selectivity.
While specific biological activities for 4-(2-Fluoropyridin-3-YL)piperidin-4-OL have not been extensively reported, its structural features suggest potential applications in several therapeutic areas. For instance, substituted piperidine derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, antiviral, and neuroprotective effects.[7] The unique electronic properties conferred by the 2-fluoropyridine ring make this compound a particularly interesting building block for exploring new chemical space in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount. While a specific Safety Data Sheet (SDS) for 4-(2-Fluoropyridin-3-YL)piperidin-4-OL is not widely available, a conservative approach based on the known hazards of its constituent moieties and related compounds is essential.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Skin and Body Protection: A lab coat and appropriate footwear are required.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust, fumes, gas, mist, or vapor.
-
Avoid contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek immediate medical advice.
Conclusion
4-(2-Fluoropyridin-3-YL)piperidin-4-OL is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged piperidine scaffold and a bioisosterically important 2-fluoropyridine ring offers a compelling starting point for the design of novel therapeutics with potentially enhanced pharmacological profiles. This guide has provided a foundational understanding of its chemical properties, a plausible synthetic strategy, and an overview of its potential applications and safe handling procedures. As research in this area continues, the full potential of this intriguing molecule is yet to be unlocked, and it undoubtedly holds promise for the development of the next generation of medicines.
References
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